2-(Benzyloxy)-4-bromopyridine
Overview
Description
2-(Benzyloxy)-4-bromopyridine: is an organic compound that belongs to the class of pyridines It is characterized by a benzyloxy group attached to the second position and a bromine atom attached to the fourth position of the pyridine ring
Mechanism of Action
Target of Action
Benzylic compounds are known to be reactive due to the adjacent aromatic ring . They are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling .
Mode of Action
The mode of action of 2-(Benzyloxy)-4-bromopyridine involves its interaction with its targets through various chemical reactions. The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds can participate in various biochemical pathways, including oxidative degradation . In the context of organic synthesis, they are often involved in carbon-carbon bond-forming reactions .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the route of administration .
Result of Action
The result of the action of this compound depends on its specific use. In organic synthesis, it can contribute to the formation of new compounds through carbon-carbon bond-forming reactions . The benzylic position’s reactivity allows for various transformations, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of catalysts, and the solvent used . The compound’s stability can also be affected by storage conditions, such as temperature, humidity, and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Methylation of 2-benzyloxypyridine: This method involves the methylation of 2-benzyloxypyridine to produce 2-benzyloxy-1-methylpyridinium triflate, which can be used as a reagent for further synthesis.
Industrial Production Methods: Industrial production methods for 2-(Benzyloxy)-4-bromopyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of solvents and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding hydrogenated compounds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: : 2-(Benzyloxy)-4-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology and Medicine: It can be used to synthesize molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the bromine atom at the fourth position, making it less reactive in certain substitution reactions.
4-Bromopyridine: Lacks the benzyloxy group, which reduces its potential for hydrogen bonding and π-π interactions.
2-(Benzyloxy)-4-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and interaction with other molecules.
Uniqueness: : 2-(Benzyloxy)-4-bromopyridine is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-bromo-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTZIRNIUHLSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682431 | |
Record name | 2-(Benzyloxy)-4-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960298-00-4 | |
Record name | 2-(Benzyloxy)-4-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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